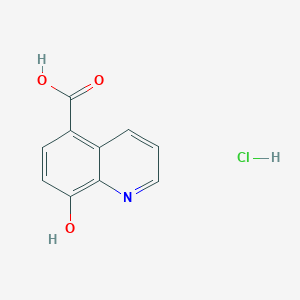

8-Hydroxyquinoline-5-carboxylic acid hydrochloride

Overview

Description

8-Hydroxyquinoline-5-carboxylic acid hydrochloride is a derivative of 8-Hydroxyquinoline (8-HQ), a bicyclic compound that consists of a pyridine ring fused to phenol . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial effects . This makes them valuable in the development of new antimicrobial agents.

Anticancer Agents

8-Hydroxyquinoline and its derivatives have been studied for their potential as anticancer agents . For example, one derivative exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .

Inhibitors of 2OG-dependent Enzymes

8-Hydroxyquinoline and its derivatives have been found to be effective inhibitors of 2OG-dependent enzymes . These enzymes are considered promising therapeutic targets for various human diseases .

Chelators of Metalloproteins

8-Hydroxyquinoline and its derivatives can act as chelators of metalloproteins . This property can be exploited in the development of drugs targeting metalloprotein-related diseases.

Anti-HIV Agents

8-Hydroxyquinoline and its derivatives have shown potential as anti-HIV agents . This opens up possibilities for the development of new treatments for HIV.

Antifungal Agents

8-Hydroxyquinoline and its derivatives have demonstrated antifungal effects . This makes them useful in the development of new antifungal drugs.

Antileishmanial Agents

8-Hydroxyquinoline and its derivatives have been found to have antileishmanial effects . This suggests potential for the development of treatments for leishmaniasis.

Mycobacterium Tuberculosis Inhibitors

8-Hydroxyquinoline and its derivatives have been studied for their potential as inhibitors of Mycobacterium tuberculosis . This could lead to the development of new treatments for tuberculosis.

These are just a few of the many potential applications of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride in scientific research. The compound and its derivatives have a wide range of pharmacological applications, making them a subject of considerable interest in the field of medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride, also known as IOX1, are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These targets are considered promising therapeutic biotargets for various human diseases . IOX1 is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

IOX1 interacts with its targets by inhibiting their activity. In 2010, IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . Furthermore, IOX1 was reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The inhibition of 2OG-dependent enzymes by IOX1 affects various biochemical pathways. For instance, the inhibition of histone lysine demethylases can impact epigenetic processes . The inhibition of FTO can affect metabolic processes, given FTO’s role in energy homeostasis . The inhibition of AlkB can impact DNA repair processes .

Result of Action

The inhibition of 2OG-dependent enzymes by IOX1 can lead to various molecular and cellular effects. For instance, the inhibition of histone lysine demethylases can lead to changes in gene expression . The inhibition of FTO can lead to changes in energy metabolism . The inhibition of AlkB can lead to changes in DNA repair processes .

Action Environment

The action, efficacy, and stability of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets. The presence of other molecules can also affect the compound’s action. For example, the presence of iron is necessary for the action of iron-dependent oxygenases .

Safety and Hazards

Future Directions

8-HQ derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions in this field of research could involve further exploitation of this privileged structure for therapeutic applications .

properties

IUPAC Name |

8-hydroxyquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.ClH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGNFIRKBIXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline-5-carboxylic acid hydrochloride | |

CAS RN |

878779-63-6 | |

| Record name | 5-Quinolinecarboxylic acid, 8-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878779-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

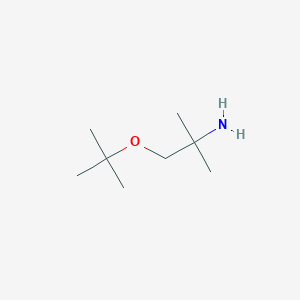

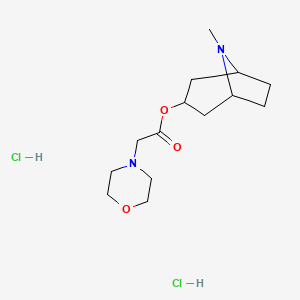

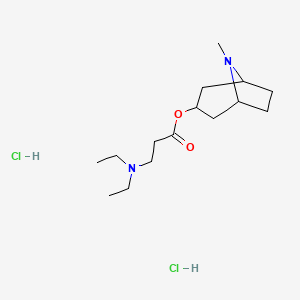

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)

![2,2,2-Trichloro-N-[tris(dimethylamino)-lambda5-phosphanylidene]acetamide](/img/structure/B1660998.png)

![N-[(E)-[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1661013.png)